6-Bromo-5-chloroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZFDYMJJVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309908 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210047-63-4 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-5-chloroquinoxaline

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This document provides an in-depth technical framework for the comprehensive spectral analysis of 6-Bromo-5-chloroquinoxaline, a key intermediate in pharmaceutical synthesis. The guide emphasizes the causal logic behind experimental choices and integrates multiple analytical techniques into a self-validating system for structural elucidation and quality control.

The Molecular Blueprint: Understanding this compound

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] this compound serves as a critical and versatile building block in the synthesis of these complex molecules.[3] The presence of two distinct halogen atoms at specific positions (5-chloro and 6-bromo) offers regioselective handles for further chemical modifications, such as cross-coupling reactions, enabling the systematic development of new drug candidates.[4]

A definitive and unambiguous characterization of this starting material is therefore not merely a procedural step but a foundational requirement for the integrity of any subsequent research and development campaign. This guide outlines the synergistic application of mass spectrometry, NMR, FT-IR, and UV-Vis spectroscopy to create a complete and verifiable analytical profile of the title compound.

Molecular Structure and Physicochemical Properties

The numbering convention used throughout this guide for spectral assignment is presented below.

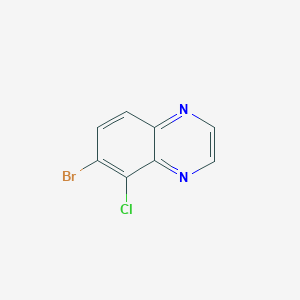

Caption: Structure of this compound with IUPAC numbering.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [5] |

| Monoisotopic Mass | 241.92464 Da | [5] |

| Average Mass | 243.48 g/mol | [3] |

| Predicted XlogP | 2.5 | [5] |

Elucidating the Core Structure: A Multi-technique Approach

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): The First Confirmation of Identity

Expertise & Causality: We begin with mass spectrometry as it provides the most direct and fundamental evidence of a compound's identity: its molecular weight and elemental composition. For this compound, MS is particularly powerful due to the distinct isotopic signatures of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting molecular ion cluster provides a high-confidence fingerprint, immediately confirming the presence and count of these halogen atoms.[6]

Expected Data: Electron Ionization (EI) or Electrospray Ionization (ESI) will produce a complex molecular ion [M]⁺˙ or [M+H]⁺ peak cluster. The most abundant peak will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The full cluster will show characteristic peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the natural abundance of the halogen isotopes.

| Ion | m/z (Da) | Isotopic Composition | Predicted Relative Abundance |

| [M]⁺˙ | 241.925 | C₈H₄⁷⁹Br³⁵Cl N₂ | 100% |

| [M+2]⁺˙ | 243.922 | C₈H₄⁸¹Br³⁵Cl N₂ / C₈H₄⁷⁹Br³⁷Cl N₂ | ~129% |

| [M+4]⁺˙ | 245.919 | C₈H₄⁸¹Br³⁷Cl N₂ | ~42% |

Nuclear Magnetic Resonance (NMR): Mapping the H-C Framework

Expertise & Causality: While MS confirms the elemental formula, NMR spectroscopy elucidates the precise connectivity of the atoms, providing an unambiguous map of the carbon-hydrogen framework.[7] The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic environment, which is heavily influenced by the electronegative nitrogen atoms and the inductive/resonance effects of the halogen substituents.

¹H NMR Analysis (Predicted): The molecule has four aromatic protons in two distinct spin systems.

-

Pyrazine Ring (H-2, H-3): These protons are on an electron-deficient ring due to the two nitrogen atoms. They are expected to be significantly downfield. They will likely appear as two distinct doublets, coupling to each other.

-

Benzene Ring (H-7, H-8): These protons are on the substituted benzene ring. H-8 is ortho to a nitrogen atom, while H-7 is ortho to the bromine atom. Their chemical shifts will be influenced by these adjacent groups. They will appear as two doublets, coupling to each other (ortho-coupling).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| H-2, H-3 | 8.8 - 9.1 | Doublet (d) | ~2-3 Hz | Electron-deficient pyrazine ring. |

| H-8 | 8.1 - 8.3 | Doublet (d) | ~8-9 Hz | Ortho to nitrogen (C-8a) and meta to bromine. |

| H-7 | 7.9 - 8.1 | Doublet (d) | ~8-9 Hz | Ortho to bromine and meta to nitrogen (C-8a). |

¹³C NMR Analysis (Predicted): The structure is asymmetric, so all 8 carbon atoms are expected to be chemically non-equivalent, yielding 8 distinct signals in the proton-decoupled spectrum.

-

Carbons bonded to Heteroatoms (C-5, C-6): The C-Cl and C-Br signals will be in the aromatic region, with their shifts directly influenced by the electronegativity of the attached halogen.

-

Pyrazine Ring Carbons (C-2, C-3): These carbons are adjacent to nitrogen and will be significantly downfield.

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons will also be downfield and typically show lower intensity due to longer relaxation times.

-

Aromatic CH Carbons (C-7, C-8): These will appear in the typical aromatic region.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2, C-3 | 145 - 150 | Adjacent to electronegative nitrogen atoms. |

| C-4a, C-8a | 138 - 144 | Bridgehead carbons adjacent to N and substituted ring. |

| C-7, C-8 | 130 - 135 | Aromatic CH carbons. |

| C-5 | 125 - 130 | Carbon bearing chlorine. |

| C-6 | 120 - 125 | Carbon bearing bromine (heavy atom effect). |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and the overall molecular architecture.[8] For this molecule, the primary utility is to verify the aromatic quinoxaline core and the carbon-halogen bonds, and importantly, to confirm the absence of spurious functional groups (e.g., -OH or -NH₂ from starting materials, C=O from oxidation).

Expected Data: The spectrum will be dominated by vibrations characteristic of the substituted heterocyclic aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[9] |

| 1610 - 1580 | C=N Stretch | Medium-Strong | Confirms the pyrazine ring imine bonds.[10] |

| 1550 - 1450 | Aromatic C=C Stretch | Strong | Multiple bands confirming the fused aromatic rings.[10] |

| 1100 - 1000 | C-Br Stretch | Medium | Indicates the presence of the bromo substituent. |

| 850 - 750 | C-Cl Stretch | Medium-Strong | Indicates the presence of the chloro substituent. |

| 900 - 675 | C-H Out-of-Plane Bend | Strong | Pattern is diagnostic of the aromatic substitution. |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system. Quinoxaline and its derivatives are known to be chromophoric, and their absorption spectra are characterized by π → π* transitions.[2][11][12] While not as structurally definitive as NMR, UV-Vis is critical for applications where photophysical properties are relevant and serves as a valuable tool for quantitative analysis and purity checks.

Expected Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol or chloroform, is expected to show multiple absorption bands characteristic of the quinoxaline core. The exact position of the absorption maxima (λ_max) can be influenced by the halogen substituents.[9][11]

| Predicted λ_max (nm) | Transition Type | Rationale |

| ~240-260 nm | π → π | High-energy transition of the benzenoid system. |

| ~310-340 nm | π → π | Lower-energy transition of the extended quinoxaline system. |

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific data is built upon robust and reproducible methodologies. The following protocols are designed to generate high-quality, reliable spectral data for this compound.

Caption: A validated workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a small plug of glass wool at the pipette tip.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to ~16 ppm, centered around 6 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set the spectral width to ~220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons effectively.

-

Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.[14]

-

-

Data Processing: Process the FID using an appropriate window function. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26, δC = 77.16 ppm).

Protocol 2: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.[6]

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and its isotopic distribution.

Protocol 3: FT-IR Spectroscopy (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

References

- Vertex AI Search. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved December 31, 2025.

-

Huillet, F. D. (n.d.). Ultraviolet absorption spectra of quinoxaline and some of its derivati. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. Retrieved December 31, 2025, from [Link]

-

Journal of Chemical Technology and Metallurgy. (2020, September 15). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Retrieved December 31, 2025, from [Link]

-

Sawicki, E., Chastain, B., Bryant, H., & Carr, A. (n.d.). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives 1. ACS Publications. Retrieved December 31, 2025, from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved December 31, 2025, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

-

MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved December 31, 2025, from [Link]

-

PubMed. (2014, August 12). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Retrieved December 31, 2025, from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved December 31, 2025, from [Link]

-

Wiley Online Library. (2004, October 1). Synthesis and Spectral Properties of New Quinoxalines with Electron Donor Groups. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 6-Bromoquinoxaline. Retrieved December 31, 2025, from [Link]

-

Journal of Materials Chemistry C. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Retrieved December 31, 2025, from [Link]

-

LinkedIn. (2025, December 23). The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. Retrieved December 31, 2025, from [Link]

-

PubChemLite. (n.d.). This compound (C8H4BrClN2). Retrieved December 31, 2025, from [Link]

-

SpectraBase. (n.d.). 6-Bromo-3-chloroquinoxalin-2(1H)-one 4-oxide - Optional[FTIR] - Spectrum. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (2025, August 10). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved December 31, 2025, from [Link]

-

Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved December 31, 2025, from [Link]

-

NIH. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved December 31, 2025, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. Retrieved December 31, 2025, from [Link]

-

NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved December 31, 2025, from [Link]

- NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). Retrieved December 31, 2025, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009405/

-

De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved December 31, 2025, from [Link]

-

PubMed. (2005, March). Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved December 31, 2025, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. d-nb.info [d-nb.info]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-chloroquinoxaline by ¹H and ¹³C NMR

Introduction: The Significance of 6-Bromo-5-chloroquinoxaline

This compound belongs to the quinoxaline family, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The precise substitution pattern on the quinoxaline core, such as the presence of halogen atoms at the 5 and 6 positions, can profoundly influence the molecule's electronic properties, reactivity, and biological efficacy.

Accurate structural elucidation is paramount in the development of novel quinoxaline-based compounds. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of this compound and related analogues.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally determined data for structurally related halogenated quinoxalines.[1][2][3] The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | JH2-H3 = 2.0 - 3.0 |

| H-3 | 8.8 - 9.0 | d | JH3-H2 = 2.0 - 3.0 |

| H-7 | 8.0 - 8.2 | d | JH7-H8 = 8.5 - 9.5 |

| H-8 | 7.8 - 8.0 | d | JH8-H7 = 8.5 - 9.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 144 - 147 |

| C-4a | 140 - 143 |

| C-5 | 133 - 136 |

| C-6 | 120 - 123 |

| C-7 | 132 - 135 |

| C-8 | 130 - 133 |

| C-8a | 141 - 144 |

Structural and Spectroscopic Rationale

The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy, considering the influence of the electron-withdrawing chloro and bromo substituents on the electron density of the quinoxaline ring system.

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

-

Pyrazine Ring Protons (H-2 and H-3): These protons are in a chemically equivalent environment in the unsubstituted quinoxaline, appearing as a singlet. In this derivative, they are expected to be in the most downfield region of the spectrum (δ 8.8 - 9.0 ppm) due to the deshielding effect of the two nitrogen atoms. They are anticipated to appear as a doublet due to coupling with each other.

-

Benzene Ring Protons (H-7 and H-8): The protons on the substituted benzene ring are expected to form an AX spin system. H-7 is predicted to be downfield (δ 8.0 - 8.2 ppm) due to the anisotropic effect of the adjacent pyrazine ring. H-8 is expected to be slightly upfield (δ 7.8 - 8.0 ppm) in comparison. Both will appear as doublets with a typical ortho-coupling constant of 8.5 - 9.5 Hz.

¹³C NMR Spectrum Analysis

-

Pyrazine Ring Carbons (C-2 and C-3): These carbons, being directly bonded to nitrogen, are expected to resonate at low field (δ 145 - 148 ppm).

-

Bridgehead Carbons (C-4a and C-8a): These quaternary carbons are also deshielded and are predicted to appear in the range of δ 140 - 144 ppm. Their signals are expected to be of lower intensity compared to the protonated carbons.

-

Substituted Benzene Ring Carbons:

-

C-5 and C-6: These carbons are directly attached to the electronegative chlorine and bromine atoms, respectively. The carbon bearing the chlorine (C-5) is predicted to be around δ 133 - 136 ppm, while the carbon with the bromine (C-6) is expected at a slightly higher field, around δ 120 - 123 ppm.

-

C-7 and C-8: These protonated carbons of the benzene ring are predicted to be in the δ 130 - 135 ppm range.

-

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher amount for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common practice (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Figure 2. Experimental workflow for NMR data acquisition and processing.

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[4]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 15 ppm, centered around 7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full proton relaxation between scans.

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

Data Processing

-

Fourier Transform: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a polynomial function.

-

Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks are determined.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. While experimental data is not currently published, the predicted spectra and detailed acquisition protocols herein offer a valuable starting point for researchers. The presented information, grounded in the fundamental principles of NMR spectroscopy and data from related compounds, will facilitate the unambiguous structural confirmation of this and similar quinoxaline derivatives, thereby supporting advancements in medicinal chemistry and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.

- Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- PubliCatt. (2023, August 2). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.

- RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives.

- The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties - Supplementary Information.

- MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.

- BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

- CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-chloroquinoxaline

Introduction

In the landscape of pharmaceutical research and drug development, the structural elucidation and purity assessment of novel chemical entities are paramount. 6-Bromo-5-chloroquinoxaline serves as a critical heterocyclic building block in the synthesis of a variety of biologically active molecules. Its precise characterization is a foundational step in ensuring the integrity of downstream applications. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from ionization to fragmentation analysis, to build a robust and self-validating analytical protocol.

Molecular Profile and Isotopic Signature of this compound

Before any analysis, understanding the fundamental properties of the target molecule is crucial. This compound has the molecular formula C₈H₄BrClN₂.[1]

A key feature of this molecule is the presence of both bromine and chlorine, each with significant heavy isotopes. This creates a highly distinctive isotopic pattern that is a powerful tool for identification.

-

Chlorine Isotopes: Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[2] This results in an M and M+2 peak with a relative intensity ratio of roughly 3:1 for any chlorine-containing fragment.[2]

-

Bromine Isotopes: Natural bromine is composed of about 50% ⁷⁹Br and 50% ⁸¹Br.[2][3] This leads to M and M+2 peaks of nearly equal intensity (1:1 ratio) for any fragment containing a bromine atom.[2][3]

When a molecule contains both a chlorine and a bromine atom, these patterns combine to produce a unique isotopic cluster at M, M+2, and M+4, which is an unmistakable signature.[4][5]

| Isotopologue | Nominal Mass (Da) | Relative Abundance (Approx.) | Contributing Isotopes |

| M | 242 | 100% | ¹²C₈¹H₄⁷⁹Br³⁵Cl¹⁴N₂ |

| M+2 | 133% | 75% (⁷⁹Br, ³⁷Cl) + 50% (⁸¹Br, ³⁵Cl) | |

| M+4 | 33% | 25% (⁸¹Br, ³⁷Cl) | |

| Calculated relative abundances for the molecular ion cluster. |

Ionization Methodologies: Selecting the Right Tool

The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight confirmation vs. structural fragmentation).

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[6] This makes it ideal for confirming the molecular weight of the synthesized compound. As a nitrogen-containing heterocyclic compound, this compound is expected to ionize efficiently in positive-ion mode ESI.[7][8] The basic nitrogen atoms in the quinoxaline ring are readily protonated in the presence of a protic solvent.

Causality of Choice: For drug development professionals working with liquid chromatography-mass spectrometry (LC-MS) systems, ESI is the default choice for its compatibility with liquid phases and its ability to provide a clear molecular ion peak, which is essential for reaction monitoring and purity analysis.[9][10]

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[11][12] This high energy input leads to extensive and reproducible fragmentation.[11][13] While the molecular ion (M⁺˙) may be weak or absent for some compounds, the resulting fragmentation pattern is highly characteristic and acts as a "fingerprint" for the molecule.[12]

Causality of Choice: For in-depth structural confirmation and for creating a reference spectrum for library matching, EI is superior. It is the standard method for gas chromatography-mass spectrometry (GC-MS).[14] The detailed fragmentation provides confidence in the isomeric structure of the quinoxaline core and the positions of the halogen substituents.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to gain detailed structural information by isolating the molecular ion and inducing fragmentation. The proposed fragmentation pathways for this compound are based on established principles for halogenated aromatic and heterocyclic compounds.[15][16]

Halogens are readily lost during mass spectrometry fragmentation.[3] The fragmentation of the protonated molecule [M+H]⁺ (from ESI) or the radical cation M⁺˙ (from EI) is expected to proceed through several key steps:

-

Loss of Halogen Radical: The initial fragmentation event is often the cleavage of the carbon-halogen bond, which is typically the weakest bond.[17] This can occur via the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

-

Sequential Halogen Loss: Following the initial loss, the second halogen can also be eliminated.

-

Ring Fragmentation: The quinoxaline ring itself can fragment, commonly through the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrazine ring.

A proposed fragmentation pathway is visualized below.

Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from sample preparation to data interpretation.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions.[18]

-

-

LC-MS System Configuration:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (242.93).

-

Examine the mass spectrum of the corresponding chromatographic peak.

-

Verify the presence of the characteristic isotopic cluster at m/z 242.9, 244.9, and 246.9.

-

Confirm that the measured mass is within 5 ppm of the theoretical mass for high-resolution instruments.

-

Protocol 2: GC-EI-MS for Structural Elucidation

-

Sample Preparation:

-

Prepare a 100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Configuration:

-

GC System: Standard Gas Chromatograph.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless or with a moderate split ratio).

-

Mass Spectrometer: Quadrupole or Ion Trap detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Analyze the corresponding mass spectrum. Look for the molecular ion cluster (m/z 242/244/246), which may be of low intensity.

-

Identify key fragment ions as proposed in the fragmentation pathway diagram (e.g., loss of Br at m/z 163/165, loss of Cl at m/z 209/211).

-

Compare the observed spectrum against spectral libraries if available, though a novel compound like this is unlikely to have an entry. The fragmentation pattern itself serves as the validation.

-

General workflow for MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages distinct ionization techniques to achieve comprehensive characterization. Electrospray Ionization provides unambiguous molecular weight confirmation through the observation of the protonated molecule and its unique isotopic signature. In parallel, Electron Ionization delivers a detailed fragmentation pattern that serves as a structural fingerprint, confirming the integrity of the quinoxaline core and the location of the halogen substituents. By applying the structured protocols and interpretive logic detailed in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the robustness and reliability of their scientific endeavors.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Nakamura, A., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 45(3), 755-761. Retrieved from [Link]

-

Tuchman, M., & Crippin, P. J. (1987). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography, Biomedical Applications, 417(2), 241-249. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-26. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

Bruno, T. J. (2015). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]

-

Langner, J., & Latté, K. P. (1975). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Journal of Chromatography A, 107(1), 129-137. Retrieved from [Link]

-

Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(10), 919-926. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6543. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 27(15), 4963. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoxaline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-chloroquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Anderson, R. F., et al. (2003). Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction. Chemical Communications, (16), 2054-2055. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

YouTube. (2022). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 6-Bromo-5-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-5-chloroquinoxaline in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of fused benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline core can significantly modulate the molecule's physicochemical properties and biological activity. This strategic functionalization can enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.

This compound (CAS No. 1210047-63-4) is a key building block in the synthesis of more complex, biologically active molecules.[4][5] Its unique substitution pattern offers multiple reaction sites for further chemical modification, making it a valuable intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the methodologies for the synthesis and detailed structural characterization of this compound, offering insights into the experimental and computational techniques essential for its unequivocal identification and utilization in drug discovery programs. While experimental crystallographic data for this specific compound is not publicly available, this guide will present the established workflows for its determination and provide predicted spectroscopic data based on known principles and related structures.

Synthesis and Purification: A Probable Route

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would start from a correspondingly substituted o-phenylenediamine. One such approach is the cyclization of 4-bromo-3-chloro-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-3-chloro-1,2-phenylenediamine (1 equivalent) in ethanol or a similar suitable solvent, add an aqueous solution of glyoxal (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation: A Multi-faceted Approach

The definitive characterization of a novel compound like this compound relies on a combination of crystallographic and spectroscopic techniques, often complemented by computational modeling.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[6][7] Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the following workflow outlines the process for its determination.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Based on the analysis of similar small organic molecules, the following crystallographic parameters for this compound can be anticipated:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Molecules per unit cell (Z) | 2 or 4 |

| Intermolecular Interactions | π-π stacking, Halogen bonding (Br···N, Cl···N) |

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure, connectivity, and functional groups present in this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected. Studies on substituted quinoxalines have shown that substituent effects can be used to predict chemical shifts with reasonable accuracy.[8]

Predicted NMR Data for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.8 | ~145 |

| C3 | ~8.8 | ~145 |

| C5 | - | ~125 |

| C6 | - | ~120 |

| C7 | ~8.0 | ~130 |

| C8 | ~7.8 | ~132 |

| C4a | - | ~140 |

| C8a | - | ~142 |

| H2 | ~8.8 | - |

| H3 | ~8.8 | - |

| H7 | ~8.0 | - |

| H8 | ~7.8 | - |

Note: These are estimated values and require experimental verification.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br, leading to a near 1:1 ratio for the M and M+2 peaks.[9] Chlorine isotopes have a natural abundance of about 75.8% for ³⁵Cl and 24.2% for ³⁷Cl, resulting in an approximate 3:1 ratio for the M and M+2 peaks.[9] For a molecule containing both one bromine and one chlorine atom, a complex isotopic pattern will emerge for the molecular ion peak cluster (M, M+2, M+4).

Predicted Mass Spectrometry Data

| Ion | Description |

| [M]⁺ | Molecular ion containing ⁷⁹Br and ³⁵Cl |

| [M+2]⁺ | Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |

| [M+4]⁺ | Molecular ion containing ⁸¹Br and ³⁷Cl |

| Relative Intensity | A characteristic pattern reflecting the combined isotopic abundances. |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching vibrations of the quinoxaline ring system.[10][11] The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1300-1000 | C-H in-plane bending |

| 800-600 | C-H out-of-plane bending |

| Below 800 | C-Cl and C-Br stretching |

Computational Modeling and Experimental Synergy

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of this compound. These theoretical calculations can provide valuable insights that complement experimental data.

Caption: Interplay between experimental and computational methods.

Applications in Drug Discovery

Halogenated quinoxalines are of significant interest in drug discovery due to their diverse biological activities. The presence of bromine and chlorine on the quinoxaline scaffold of this compound provides opportunities for further derivatization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to generate libraries of novel compounds for biological screening.[12] Quinoxaline derivatives have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[1][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation.[14] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[15][16][17][18] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]

Conclusion

This compound is a valuable building block for the synthesis of pharmacologically relevant compounds. While its specific crystallographic data is yet to be reported, this guide has outlined the established experimental and computational methodologies for its comprehensive characterization. A combined approach utilizing single-crystal X-ray diffraction, NMR and mass spectrometry, and IR spectroscopy, supported by computational modeling, is essential for the unequivocal structural elucidation of this and other novel chemical entities, paving the way for their application in drug discovery and materials science.

References

- Isotopes in Mass Spectrometry. Chemistry Steps. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]

- Ch13 - Mass Spectroscopy. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ms.html]

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. [URL: http://www.orientjchem.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Novainstruments. [URL: https://novainstruments.com/single-crystal-x-ray-diffraction-xrd/]

- X-ray crystallography. Wikipedia. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]

- Elements With More Abundant Heavy Isotopes. Michigan State University. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec2.htm]

- 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.07%3A_Other_Important_Isotopes-_Br_and_Cl]

- 1210047-63-4|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1210047-63-4.html]

- 1210047-63-4,this compound-AccelaChem. AccelaChemBio. [URL: https://www.accelachem.com/goods/1210047-63-4]

- 1210047-63-4 this compound AKSci 3690DP. AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?

- Chlorine - Bromine Combination Isotope Intensities. NIST. [URL: https://www.nist.

- 1210047-63-4 | this compound | MFCD16987758. Chem-Space. [URL: https://chem-space.com/product/mfcd16987758]

- IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. ResearchGate. [URL: https://www.researchgate.net/figure/IR-spectra-of-ligands-quinoxaline-derivative-and-ala-and-the-corresponding-complex_fig2_283515822]

- This compound. AK Scientific, Inc. [URL: https://www.aksci.com/sds/3690DP_sds.pdf]

- Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24934757/]

- Single-crystal X-ray Diffraction. Carleton College. [URL: https://serc.carleton.

- Single Crystal X-ray Diffractometers. Bruker. [URL: https://www.bruker.com/en/products-and-solutions/diffractometers-and-x-ray-microscopes/single-crystal-x-ray-diffractometers.html]

- Single Crystal X-ray diffraction. Rigaku. [URL: https://www.rigaku.

- (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. [URL: https://www.researchgate.net/figure/a-IR-analysis-of-quinoxaline-4-HBA-1-2-shows-the-presence-of-synthons-A-B-C-and_fig6_263531105]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=AC434910050]

- Quinoxaline. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91190&Type=IR-SPEC&Index=1]

- 6-Amino-5-bromoquinoxaline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0402_msds.pdf]

- 6-Bromoquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC221290050_MTR-NALT_EN.pdf]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/H32384_MTR-NALT_EN.pdf]

- The Chemistry and Applications of the Quinoxaline Compounds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Chemistry-and-Applications-of-the-Quinoxaline-Zarranz-Jaso/584c311c6d36e2f694e432c657697472097e3a62]

- 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760002123]

- Quinoxaline: An insight into the recent pharmacological advances. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29207337/]

- The Chemistry and Applications of the Quinoxaline Compounds. ResearchGate. [URL: https://www.researchgate.

- Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [URL: https://www.researchgate.net/publication/288132962_Mild_synthesis_of_6-amino-5-bromoquinoxaline]

- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/329587483_Synthesis_and_Pharmacological_Applications_of_Certain_Quinoxaline_Analogues_A_Review]

- Quinoxaline – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.

- 6-Bromoquinoxaline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/50998-17-9.html]

- 6-bromo-2-chloroquinoxaline (cas 55687-02-0) SDS/MSDS download. Guidechem. [URL: https://www.guidechem.com/msds/55687-02-0.html]

- Running predictions. Mestrelab Research. [URL: https://resources.mestrelab.com/running-predictions/]

- Mnova Predict | Accurate Prediction. Bruker. [URL: https://www.bruker.com/en/products-and-solutions/mr/nmr-software/mnova-predict.html]

- Starting Guide to NMRPredict Desktop. Mestrelab Research. [URL: https://resources.mestrelab.com/starting-guide-to-nmrpredict-desktop/]

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18950225/]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. [URL: https://patents.google.

- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [URL: https://www.derpharmachemica.

Sources

- 1. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. 1210047-63-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1210047-63-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.fr [fishersci.fr]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Solubility and Stability of 6-Bromo-5-chloroquinoxaline

Abstract

6-Bromo-5-chloroquinoxaline is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its utility in multi-step synthetic pathways is profoundly influenced by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these parameters. While specific quantitative data for this compound is not extensively published, this document synthesizes predictive insights based on the known chemistry of quinoxaline derivatives and provides robust, field-proven protocols for researchers to generate empirical data. We present detailed methodologies for comprehensive solubility assessment and for conducting forced degradation studies to establish a complete stability profile. This guide is intended for researchers, chemists, and drug development professionals to facilitate the effective handling, storage, and application of this compound in a research and development setting.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery. Quinoxaline derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] this compound (CAS No. 1210047-63-4) is a key intermediate, offering two distinct halogenated sites (a bromine at position 6 and a chlorine at position 5) that can be selectively functionalized in cross-coupling reactions to build molecular complexity.

A thorough understanding of the solubility and stability of such an intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and ensuring the integrity of downstream synthetic products. Inadequate solubility can lead to poor yields and purification challenges, while uncharacterized instability can result in the generation of unknown impurities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide explains the causality behind experimental choices and provides self-validating protocols to empower researchers to confidently characterize this vital chemical entity.

Solubility Profile: A Predictive and Practical Assessment

The solubility of an organic compound is dictated by its molecular structure, crystal lattice energy, and the nature of the solvent. For this compound, the planar, aromatic quinoxaline core combined with two halogen substituents results in a molecule with moderate polarity and a high potential for intermolecular interactions.

Predictive Solubility Analysis

Direct quantitative solubility data for this compound is sparse in public literature. However, based on the known behavior of similar heterocyclic and halogenated aromatic compounds, a qualitative solubility profile can be predicted. Polyamides and polymers containing the quinoxaline moiety consistently show excellent solubility in polar aprotic solvents.[2] This class of solvents is effective at solvating the polar quinoxaline core without engaging in hydrogen bonding that could be sterically hindered.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are the industry standard for dissolving a wide range of organic compounds for screening and synthesis. The high dipole moment effectively disrupts the crystal lattice of the solute. Expect solubility >50 mg/mL.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | "Like dissolves like" principle applies. The chloro- and bromo- substituents on the quinoxaline ring enhance affinity for halogenated solvents. Useful for reaction workups and chromatography. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | THF is a good initial choice for reactions due to its moderate polarity and lower boiling point, but solubility may be limited compared to DMSO or DMF. Heating may be required to achieve higher concentrations. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, but the overall bulky, aromatic structure limits strong interactions with protic solvents. Solubility is likely to be significantly lower than in polar aprotic systems.[1] |

| Non-Polar | Hexanes, Toluene | Very Low | The compound's inherent polarity from the diazine ring makes it poorly soluble in non-polar hydrocarbon solvents. Toluene may show slight solubility due to pi-stacking interactions with the aromatic core. |

| Aqueous | Water, Buffered Solutions (pH 4-9) | Very Low | The hydrophobic aromatic surface and halogen atoms predict poor aqueous solubility.[3] The basicity of the quinoxaline nitrogens is low, so significant protonation and solubility enhancement in acidic buffers (pH < 4) is not expected, though slight improvement may be observed. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (ICH Q6A) for determining the thermodynamic equilibrium solubility of a compound. The subsequent quantification using High-Performance Liquid Chromatography (HPLC) ensures high accuracy and specificity.

Objective: To quantitatively determine the solubility of this compound in a selected panel of solvents at 25 °C.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium, confirming saturation.

-

Add 1.0 mL of the selected test solvent (e.g., Acetonitrile, DMSO, pH 7.4 Phosphate Buffer) to the vial.

-

Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature of 25 °C.

-

Agitate the vials for 24 hours to ensure equilibrium is reached. A 4-hour time point can be included to confirm that equilibrium is achieved and maintained.

-

-

Sample Processing:

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand for 1-2 hours to let the solid settle.

-

Carefully withdraw a portion of the supernatant using a pipette and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered supernatant with a suitable diluent (typically the mobile phase of the HPLC method) to a concentration within the analytical method's calibration range. Perform a large dilution (e.g., 1:100 or 1:1000) to prevent precipitation.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations using a validated reference standard.[4]

-

Analyze the diluted samples and calibration standards using a validated, stability-indicating HPLC-UV method (see Section 4.0 for a typical method).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its peak area onto the calibration curve.

-

-

Data Reporting:

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Express the final solubility in units of mg/mL and mol/L.

-

Visualization: Solubility Assessment Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: A Forced Degradation Approach

Forced degradation, or stress testing, is an essential practice in drug development designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[5] By subjecting the compound to conditions more severe than those used for accelerated stability testing, we can rapidly predict its long-term stability and develop stability-indicating analytical methods.[6]

Rationale for Stress Conditions

The choice of stressors is guided by regulatory requirements (ICH Q1A) and chemical intuition.[7] For this compound, the key areas of concern are hydrolysis of the halogen-carbon bonds, photolytic degradation common to aromatic systems, and general thermal decomposition.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | Probes for acid-catalyzed degradation pathways. The quinoxaline nitrogens may be protonated, potentially altering reactivity. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | Probes for base-catalyzed hydrolysis. Nucleophilic attack (e.g., by hydroxide) on the electron-deficient quinoxaline ring is a potential degradation route.[8] |

| Oxidative | 3% H₂O₂ at RT | Simulates exposure to oxidative stress. The electron-rich aromatic system and nitrogen atoms can be susceptible to oxidation. |

| Photolytic | ICH Q1B Option II (Xenon Lamp) | Aromatic and halogenated compounds are often photosensitive. This tests for degradation upon exposure to light, which can cause C-Br or C-Cl bond cleavage via radical mechanisms.[9] |

| Thermal | 80 °C (in solid state and in solution) | Assesses the intrinsic thermal stability of the molecule and potential for degradation at elevated processing or storage temperatures.[10][11] |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradants and assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

-

For each stress condition (Acid, Base, Oxidative), mix the stock solution with the stressor solution (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl).

-

Prepare a control sample (unstressed) by diluting the stock solution with the diluent (e.g., 50:50 acetonitrile:water).

-

For photostability, place the solution and solid sample in a validated photostability chamber. Keep control samples wrapped in aluminum foil.

-

For thermal stability, place vials of solid and solution in an oven at 80 °C.

-

-

Stress Exposure:

-

Expose the samples to the conditions outlined in Table 2.

-

Monitor the reactions at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stressor concentration or temperature should be adjusted.[5]

-

-

Sample Quenching and Analysis:

-

At each time point, draw an aliquot of the sample.

-

For acid/base samples, neutralize them by adding an equimolar amount of base/acid, respectively.

-

Dilute all samples to a suitable final concentration for HPLC analysis.

-

Analyze the control and stressed samples by a stability-indicating HPLC-UV-MS method. The mass spectrometer (MS) is crucial for obtaining mass information on any new peaks (degradants) that appear.

-

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining at each time point relative to the time-zero control.

-

Determine the percentage of total impurities formed.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

-

Use peak purity analysis (e.g., from a Diode Array Detector) to confirm that the parent peak is spectrally pure in the presence of degradants, thus validating the method as "stability-indicating."[6]

-

Visualization: Forced Degradation Study Logic

Caption: Logical Flow of a Forced Degradation Study.

Recommended Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. Reversed-phase HPLC with UV detection is the workhorse technique for this purpose.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides excellent retention for aromatic compounds like quinoxalines.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point. The formic acid helps to produce sharp peak shapes.

-

Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 3 minutes, and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), likely in the 254-320 nm range for the quinoxaline chromophore. A photodiode array (PDA) detector is highly recommended for peak purity analysis.

-

Coupled Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable during stability studies for the rapid identification of degradant masses.

Conclusion & Practical Recommendations

This compound is a key synthetic intermediate whose behavior in solution is critical to its successful application. While published quantitative data is limited, this guide establishes a framework for its characterization.

-

Solubility: The compound is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and poorly soluble in aqueous and non-polar media. For quantitative data, the shake-flask HPLC method detailed herein is the recommended approach.

-

Stability: As a halogenated aromatic heterocycle, this compound may be susceptible to degradation under basic, oxidative, and photolytic conditions. A systematic forced degradation study is essential to understand its liabilities.

-

Handling & Storage: Based on general principles and data for related compounds, it is recommended to store this compound in a cool, dry, dark place under an inert atmosphere.[9][12] Avoid exposure to strong bases, oxidants, and direct sunlight.

The protocols and insights provided in this guide equip researchers with the necessary tools to generate the robust solubility and stability data required for confident process development and regulatory compliance in the fields of pharmaceutical and materials science.

References

-

ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Zarranz, B., Jaso, A., & Aldana, I. (2004). Synthesis and Antimicrobial Activity of New 3-Substituted Quinoxaline 1,4-Dioxide Derivatives. Molecules, 9(12), 1109-1121.

-

Chemistry Stack Exchange. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from [Link]

-

Gaonkar, S. L., et al. (2011). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Hawe, A., & Frieß, W. (2006). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Semantic Scholar. (2016). Forced Degradation Studies. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610939, 6-Bromoquinoxaline. Retrieved from [Link]

-

PubMed. (2025). Indolo-[2,3- b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly.... Retrieved from [Link]

-